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Cat. No.: B1191799 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MC-Val-Cit-PAB-VX765 is a sophisticated molecular construct designed for targeted

immunotherapy research. It comprises the potent and selective caspase-1 inhibitor, VX765,

linked to a maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol (MC-Val-Cit-PAB) linker.

This system is engineered for conjugation to a monoclonal antibody (mAb) to form an antibody-

drug conjugate (ADC). The resulting ADC is designed to selectively deliver VX765 to target

cells expressing the antigen recognized by the mAb. Inside the target cell, the linker is cleaved

by the lysosomal enzyme cathepsin B, releasing the active VX765 payload.[1][2] VX765

functions by inhibiting caspase-1, a critical enzyme in the inflammasome pathway, thereby

blocking the maturation of pro-inflammatory cytokines IL-1β and IL-18 and preventing

pyroptotic cell death.[3][4][5] This targeted delivery strategy aims to enhance the therapeutic

window of VX765 by concentrating its anti-inflammatory and immunomodulatory effects within

specific cell populations while minimizing systemic exposure and potential side effects.

Principle of the Technology
The MC-Val-Cit-PAB-VX765 system operates on the principle of targeted drug delivery, a

cornerstone of modern therapeutic development. The core components and their functions are:

Monoclonal Antibody (mAb): A researcher-selected antibody that specifically binds to a cell

surface antigen of interest. This component provides the targeting capability of the ADC.
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MC-Val-Cit-PAB Linker: A cleavable linker system with distinct functional units:

MC (Maleimidocaproyl): A thiol-reactive group that allows for covalent conjugation to

cysteine residues on the mAb.[2]

Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved

by cathepsin B, a protease that is highly active within the lysosomes of cells.[1][6] This

enzymatic cleavage is the primary mechanism for payload release.

PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit

moiety, spontaneously releases the attached drug payload (VX765) in its unmodified,

active form.

VX765 (Belnacasan): The active pharmaceutical ingredient (API), a potent and selective

inhibitor of caspase-1 and caspase-4.[3] By blocking these inflammatory caspases, VX765

can modulate the immune response, making it a valuable tool for studying and potentially

treating a range of inflammatory diseases and cancers.[5][7][8]

Quantitative Data
The following table summarizes key quantitative data for the components of the MC-Val-Cit-
PAB-VX765 system.

Parameter Value Analyte Source

VX765 (VRT-043198)

Ki
< 0.8 nM Caspase-1/ICE

VX765 (VRT-043198)

Ki
< 0.6 nM Caspase-4

VX765 Inhibition of

LPS-induced IL-1β

production

~60% In vivo (mouse model)

MC-Val-Cit-PAB Purity ≥98% [2]
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VX765 Mechanism of Action: Inhibition of the
Inflammasome Pathway
Caption: VX765 inhibits active Caspase-1, blocking cytokine maturation and pyroptosis.

General Experimental Workflow for an MC-Val-Cit-PAB-
VX765 ADC
Caption: Workflow of ADC synthesis, cellular uptake, and payload release for in vitro testing.

Experimental Protocols
Protocol 1: Conjugation of MC-Val-Cit-PAB-VX765 to a
Monoclonal Antibody
Objective: To covalently link the MC-Val-Cit-PAB-VX765 to a target antibody via maleimide

chemistry.

Materials:

Monoclonal antibody (mAb) of interest in a suitable buffer (e.g., PBS, pH 7.2-7.5).

Reducing agent (e.g., TCEP, DTT).

MC-Val-Cit-PAB-VX765.

Anhydrous DMSO.

Desalting columns (e.g., Zeba Spin Desalting Columns).

Reaction buffer (e.g., PBS with EDTA).

Quenching reagent (e.g., N-acetylcysteine).

Procedure:

Antibody Reduction (Partial):
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Prepare the mAb at a concentration of 5-10 mg/mL in reaction buffer.

Add a 2-3 molar excess of TCEP to the mAb solution to partially reduce interchain

disulfide bonds.

Incubate at 37°C for 1-2 hours.

Remove excess TCEP using a desalting column equilibrated with reaction buffer.

Linker-Payload Preparation:

Dissolve MC-Val-Cit-PAB-VX765 in anhydrous DMSO to prepare a 10-20 mM stock

solution.

Conjugation Reaction:

Immediately after desalting, add the dissolved MC-Val-Cit-PAB-VX765 to the reduced

mAb. A typical starting molar ratio is 5-8 moles of linker-payload per mole of mAb.

Gently mix and incubate the reaction at room temperature for 1 hour or at 4°C overnight.

Protect from light.

Quenching:

Add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench

any unreacted maleimide groups.

Incubate for 20 minutes at room temperature.

Purification:

Purify the resulting ADC from unconjugated linker-payload and other reaction components

using a desalting column or size-exclusion chromatography (SEC). The final buffer should

be appropriate for storage (e.g., PBS).

Characterization:

Determine the final protein concentration (e.g., by BCA assay or A280 measurement).
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Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis

spectroscopy or hydrophobic interaction chromatography (HIC).

Protocol 2: In Vitro ADC Efficacy Assessment - IL-1β
Release Assay
Objective: To determine the ability of the ADC to deliver active VX765 and inhibit

inflammasome activation in a target cell line.

Materials:

Target cells expressing the antigen of interest (e.g., a human monocytic cell line like THP-1).

Control cells (antigen-negative).

ADC construct from Protocol 1.

Unconjugated mAb (isotype control).

Free VX765.

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

PMA (for THP-1 differentiation).

LPS (inflammasome priming agent).

ATP or Nigericin (inflammasome activation agent).

Human IL-1β ELISA kit.

Cell viability reagent (e.g., CellTiter-Glo).

Procedure:

Cell Preparation (Example with THP-1 cells):

Seed THP-1 monocytes in a 96-well plate at 1 x 105 cells/well.
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Differentiate cells into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for

24-48 hours.

Wash the cells with fresh medium to remove PMA and rest for 24 hours.

ADC Treatment:

Prepare serial dilutions of the ADC, unconjugated mAb, and free VX765 in cell culture

medium.

Add the treatments to the differentiated THP-1 cells.

Incubate for 24-48 hours to allow for ADC binding, internalization, and payload release.

Inflammasome Activation:

Prime the inflammasome by adding LPS (e.g., 1 µg/mL) to each well and incubate for 3-4

hours.

Activate the inflammasome by adding ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for the

final 30-60 minutes of culture.

Sample Collection and Analysis:

Centrifuge the plate to pellet the cells.

Carefully collect the cell culture supernatant for IL-1β measurement.

Perform an IL-1β ELISA on the supernatants according to the manufacturer's instructions.

Assess cell viability in the remaining cells to control for any cytotoxic effects.

Data Analysis:

Plot the concentration of IL-1β against the concentration of the ADC, free VX765, and

control mAb.

Calculate the IC50 value for the ADC and free VX765 to determine the potency of targeted

delivery.
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Applications in Immunology Research
Targeted Immunomodulation: Investigate the role of caspase-1 in specific immune cell

subsets (e.g., tumor-associated macrophages, regulatory T cells) by designing ADCs that

target markers unique to these cells.

Cancer Immunotherapy: Explore the potential of inhibiting pyroptosis in tumor cells or tumor-

infiltrating immune cells to alter the tumor microenvironment and enhance anti-tumor

immunity.[8]

Autoimmune and Inflammatory Disease Models: In animal models of diseases like

rheumatoid arthritis or familial cold autoinflammatory syndrome, use ADCs to deliver VX765

to pathogenic immune cells and assess therapeutic efficacy.[4][7]

HIV Research: Study the impact of targeted caspase-1 inhibition on HIV reservoir formation

and immune activation, as inflammasome activation is implicated in HIV pathogenesis.[5]

Conclusion
The MC-Val-Cit-PAB-VX765 system represents a powerful tool for immunology research,

enabling the targeted delivery of a potent caspase-1 inhibitor. By combining the specificity of

monoclonal antibodies with the controlled release of an immunomodulatory payload,

researchers can dissect the intricate roles of the inflammasome in health and disease with high

precision. The provided protocols offer a foundational framework for the synthesis,

characterization, and in vitro evaluation of ADCs based on this advanced linker-payload

system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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